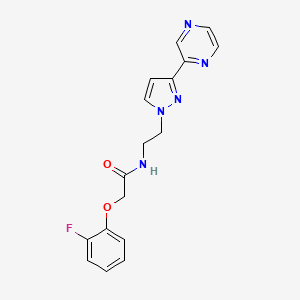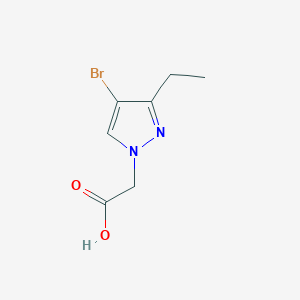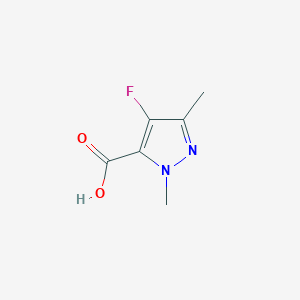
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively for their potential therapeutic applications, including antiviral, antibacterial, anticancer, analgesic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from anthranilic acid or its derivatives. For instance, the synthesis of various quinazolinyl acetamides has been reported through reactions involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline . Another example includes the synthesis of N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides from anthranilic acid followed by reactions with different amines . The synthesis processes are often optimized for better yields and purity, as seen in the improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques help in confirming the structure and purity of the synthesized compounds. Additionally, studies like FT-IR and FT-Raman provide insights into the stability of the molecule and its electronic properties, such as charge delocalization and hyperconjugative interactions .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the acetamide group can participate in nucleophilic substitution reactions, while the quinazolinone core can be involved in cyclization and condensation reactions . The reactivity of these compounds can be influenced by structural modifications, which is important for designing compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties can be tailored by modifying the molecular structure, as seen in the synthesis of unsymmetrical quinazolinoyl acetamidines . Theoretical studies, including molecular electrostatic potential and nonlinear optical properties, provide additional information on the electronic characteristics of these compounds, which can be correlated with their biological activities .
科学的研究の応用
Pharmacological Activities
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide and its derivatives have shown significant pharmacological activities. Studies reveal their effectiveness as anti-inflammatory, analgesic, and anti-bacterial agents. Such compounds have been synthesized and characterized, with their pharmacological activities compared against standard drugs in these categories (Ch. Rajveer et al., 2010), (Ch. Rajveer et al., 2010).
Antibacterial Activity
Some derivatives of this compound have been prepared and tested for their antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (I. Singh et al., 2010). These studies highlight the potential of such compounds in the field of antimicrobial therapy.
Synthesis and Characterization
The compound and its derivatives have been synthesized through various processes, characterized by analytical and spectral data, including IR, NMR, and Mass Spectral analysis. These studies provide insights into the structural and electronic features that contribute to the biological activities of these compounds (V. Alagarsamy et al., 2015), (A. R. Rao & V. Reddy, 1994).
Cytotoxic Activity
Research also shows that certain derivatives exhibit cytotoxic activity against various cancer cell lines, such as K562 and MCF7, which suggests their potential use in cancer therapy (C. T. Nguyen et al., 2019).
Molecular Docking and Anticancer Activity
Molecular docking studies have been conducted to analyze the interaction of these compounds with various biological targets. This research is crucial in understanding the mechanism of action and developing new drugs with enhanced efficacy and specificity (S. Mehta et al., 2019).
Analgesic and Anti-inflammatory Properties
Various studies have synthesized and tested compounds for their analgesic and anti-inflammatory activities, comparing them to standard drugs. This research adds to the understanding of the therapeutic potential of these compounds in pain management and inflammation treatment (Deepak Kumar et al., 2014), (S. K. Bhati, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13(24)21-10-11-23-18(25)16-4-2-3-5-17(16)22-19(23)26-12-14-6-8-15(20)9-7-14/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOLZPGCGBYESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)